molecular formula C14H27ClN2O4 B613355 (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 218938-64-8

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No.: B613355
CAS No.: 218938-64-8
M. Wt: 286,37*36,45 g/mole
InChI Key: YNQZETUXDJXJQM-MERQFXBCSA-N
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Description

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a protected amino acid derivative commonly utilized in peptide synthesis and medicinal chemistry. The compound features a lysine backbone with dual protective groups: a tert-butoxycarbonyl (Boc) group at the ε-amino position and an allyl ester at the carboxyl terminus. The Boc group ensures selective deprotection under acidic conditions, while the allyl ester offers orthogonal deprotection via palladium-catalyzed methods, making it valuable for sequential functionalization .

Notably, this compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica) as of 2025, limiting its current availability . Its molecular formula, inferred from structural analogs, is approximately C₁₄H₂₆ClN₃O₄, though direct experimental data on its physicochemical properties (e.g., solubility, melting point) are sparse in publicly accessible literature.

Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQZETUXDJXJQM-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218938-64-8
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218938-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Protection of the ε-Amino Group with Boc

The ε-amino group of L-lysine is selectively protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. This step is typically performed in a biphasic system (e.g., water/dioxane) with sodium hydroxide to maintain a pH of 8–9, ensuring the α-amino group remains protonated and unreactive.

Reaction Conditions

ParameterDetails
ReagentsBoc anhydride, NaOH, dioxane/water
Temperature0–5°C (initial), then room temperature
Time4–6 hours
Yield85–90% (reported for analogous compounds)

The Boc group provides steric hindrance and acid stability, crucial for subsequent steps.

Allyl Esterification of the Carboxylic Acid

The carboxylic acid of Boc-protected lysine is activated for esterification with allyl alcohol. Two primary methods are employed:

Steglich Esterification

Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), the carboxylic acid reacts with allyl alcohol to form the allyl ester. This method avoids racemization due to mild conditions.

Reaction Conditions

ParameterDetails
ReagentsDCC, DMAP, allyl alcohol, DCM
Temperature0°C to room temperature
Time12–24 hours
Yield75–80%

Alkylation with Allyl Bromide

In the presence of a base (e.g., DIPEA), Boc-protected lysine reacts with allyl bromide in dimethylformamide (DMF). This one-pot method is faster but may require excess allyl bromide to drive the reaction.

Reaction Conditions

ParameterDetails
ReagentsAllyl bromide, DIPEA, DMF
TemperatureRoom temperature
Time2–4 hours
Yield70–75%

Formation of the Hydrochloride Salt

The α-amino group is protonated using hydrochloric acid (HCl) in a polar solvent (e.g., ethyl acetate or THF). The product precipitates as a crystalline solid, which is isolated via filtration.

Reaction Conditions

ParameterDetails
Reagents4M HCl in dioxane, ethyl acetate
Temperature0–5°C
Time1–2 hours
Yield>95% (after crystallization)

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with a gradient of ethyl acetate and hexanes. The Boc and allyl groups’ lipophilicity necessitates higher polarity solvents (e.g., 50% ethyl acetate) for elution.

Analytical Validation

  • NMR Spectroscopy : Confirm Boc protection (δ 1.4 ppm, singlet for tert-butyl) and allyl ester (δ 4.6–5.3 ppm, multiplet for allyl protons).

  • HPLC : Purity >98% achieved using a C18 column with acetonitrile/water (0.1% TFA) mobile phase.

  • Mass Spectrometry : Molecular ion peak at m/z 322.83 ([M+H]⁺) aligns with the molecular formula C₁₄H₂₇ClN₂O₄.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Steglich esterificationHigh regioselectivity, minimal racemizationRequires toxic DCC, longer reaction time
Allyl bromide alkylationFaster, one-pot procedureLower yield, excess reagent required

The Steglich method is preferred for small-scale synthesis, while the alkylation route suits industrial-scale production.

Applications in Peptide Synthesis

The allyl ester enables orthogonal deprotection under palladium-catalyzed conditions, allowing sequential peptide elongation without disturbing the Boc group. This dual protection strategy is pivotal for synthesizing lysine-rich peptides in drug development .

Chemical Reactions Analysis

Types of Reactions

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The allyl group can participate in nucleophilic substitution reactions.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation and reduction reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.

Major Products Formed

    Substitution reactions: Products include substituted allyl derivatives.

    Deprotection reactions: The major product is the free amine.

    Oxidation and reduction reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is its role as a substrate for histone deacetylases (HDACs). HDACs are crucial enzymes involved in the regulation of gene expression through the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The compound acts as a substrate for these enzymes, facilitating the deacetylation process, which is essential for various cellular functions such as transcriptional regulation and differentiation .

Cancer Research

The compound has shown promise in cancer research as an HDAC inhibitor. Inhibiting HDAC activity can reverse epigenetic modifications associated with tumor progression, leading to cell cycle arrest and apoptosis in cancer cells. Studies have indicated that derivatives like this compound can induce significant changes in gene expression profiles that are beneficial in cancer therapy .

Neurodegenerative Disease Studies

Research has also explored the potential of this compound in neuroprotection, particularly in models of Alzheimer's disease. Compounds that modulate HDAC activity have been shown to promote neurogenesis and reduce neuroinflammation, which are critical factors in the progression of neurodegenerative diseases .

Biochemical Pathways

The action of this compound is influenced by the cellular environment and is often utilized in assays designed to screen for HDAC inhibitors. By modulating HDAC activity, this compound impacts signaling pathways crucial for normal cellular function .

HDAC Inhibitors in Cancer Therapy

A notable study highlighted the potential of HDAC inhibitors, including this compound, to reverse epigenetic modifications associated with tumor progression. The findings indicated that these inhibitors could induce cell cycle arrest and apoptosis in various cancer cell lines .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of HDAC inhibitors like this compound in models of Alzheimer's disease. The administration of these compounds was shown to enhance neurogenesis and mitigate neuroinflammation, suggesting their potential utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. The Boc protecting group provides stability during synthetic processes and can be removed under controlled conditions to reveal the reactive amine.

Comparison with Similar Compounds

Key Findings:

Ester Group Reactivity :

  • The allyl ester enables chemoselective deprotection under neutral conditions, avoiding acid-/base-sensitive functional groups .
  • In contrast, the tert-butyl ester () requires strong acids like trifluoroacetic acid (TFA), which may degrade acid-labile moieties.
  • The methyl ester () offers cost-effective synthesis but lacks orthogonal deprotection utility .

Solubility and Handling :

  • The tert-butyl variant’s insolubility in water () limits its use in aqueous-phase reactions, whereas the methyl ester’s solubility profile remains underexplored .
  • The allyl derivative’s discontinuation () suggests challenges in scalability or stability, though specific reasons are undisclosed.

Purity and Commercial Availability :

  • The tert-butyl analog () is available at 95% purity, while the methyl ester’s purity is unspecified .

Research Implications and Limitations

  • Synthetic Flexibility : The allyl ester’s orthogonal deprotection is advantageous in solid-phase peptide synthesis (SPPS) but requires specialized catalysts (e.g., Pd/Nucleophiles) .
  • Data Gaps: Limited public data on the allyl variant’s stability, crystallinity, or toxicity highlight the need for further characterization.
  • Commercial Discrepancies : The discontinuation of the allyl compound () contrasts with the continued availability of tert-butyl and methyl analogs, suggesting market prioritization of cost-effective or stable alternatives .

Biological Activity

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, also known by its CAS number 218938-64-8, is an amino acid derivative notable for its structural features, including an allyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and peptide chemistry due to its unique reactivity and ability to serve as a building block in the synthesis of complex molecules.

Structural Information

  • IUPAC Name : prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; hydrochloride
  • Molecular Formula : C14H26N2O4·HCl
  • Molecular Weight : 302.83 g/mol

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of the amino group : The amino group of lysine is protected using Boc-Cl in the presence of a base such as triethylamine.
  • Introduction of the allyl group : The protected lysine derivative reacts with allyl bromide under basic conditions.
  • Formation of the hydrochloride salt : The final product is converted to its hydrochloride form by treatment with hydrochloric acid.

Biological Activity

This compound exhibits a range of biological activities that make it valuable for research and therapeutic applications.

The biological activity of this compound can be attributed to its interactions with various biological pathways and targets:

  • Enzyme Interactions : It is involved in enzyme-substrate interactions, which are crucial for understanding metabolic pathways and enzyme kinetics.
  • Cell Signaling : The compound has potential implications in signaling pathways, including:
    • MAPK/ERK Pathway
    • PI3K/Akt/mTOR Pathway
    • JAK/STAT Signaling .
  • Influence on Cellular Processes :
    • Apoptosis : It may modulate apoptotic pathways, influencing cell survival and death.
    • Autophagy : The compound could play a role in autophagic processes, impacting cellular homeostasis .

Applications in Research

Due to its structural characteristics, this compound is utilized in various research contexts:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and other biologically active compounds.
  • Drug Development : The compound's reactivity allows it to be explored in the development of novel therapeutics, particularly in the context of antibody-drug conjugates (ADCs) and targeted therapies .

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties against various pathogens, including HIV and influenza virus .
  • Cancer Research : Its role in modulating signaling pathways has been investigated in cancer models, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle regulation .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochlorideStructureMethyl group instead of allyl; different reactivity
(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochlorideStructureEthyl group; altered hydrophobicity

The presence of the allyl group in this compound distinguishes it from similar compounds, granting it unique reactivity that can be exploited in specific synthetic applications.

Q & A

What is the role of the tert-butoxycarbonyl (Boc) group in this compound during peptide synthesis?

The Boc group serves as a temporary protective moiety for the primary amine (-NH2) during solid-phase peptide synthesis (SPPS). This prevents undesired side reactions, such as premature coupling or oxidation, while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The allyl ester group on the carboxyl terminus further enables orthogonal deprotection via palladium-catalyzed methods, facilitating sequential peptide elongation .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Steps:

  • Reaction Atmosphere: Conduct reactions under inert argon to minimize oxidation of sensitive intermediates .
  • Coupling Agents: Use carbodiimides like EDC with HOBt as an additive to enhance coupling efficiency between the Boc-protected lysine derivative and allyl alcohol .
  • Purification: Employ gradient flash chromatography (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC or LC-MS, targeting ≥95% purity .
  • Solubility Management: Pre-dissolve reactants in dry MeCN or DCM to avoid side products from solvent incompatibility .

What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the stereochemistry (S-configuration) and Boc/allyl group positioning .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C15H31ClN2O4) and detects isotopic patterns .
  • FT-IR: Identify carbonyl stretches (C=O) from the Boc group (~1680 cm<sup>−1</sup>) and ester linkages (~1740 cm<sup>−1</sup>) .

How do researchers resolve contradictions in reported biological activities of structurally similar compounds?

Case Example:
While cites oxidative stress protection in muscle cells for a related Fmoc-protected lysine derivative, notes variable bioactivity in analogs. To address discrepancies:

  • Comparative Assays: Perform parallel in vitro assays (e.g., ROS scavenging) under standardized conditions (pH, temperature) .
  • Structural Analysis: Use molecular docking to correlate Boc/allyl group positioning with target binding (e.g., Keap1-Nrf2 pathway) .
  • Meta-Analysis: Review historical data for solvent/buffer effects; e.g., DMSO >1% may artifactually suppress oxidative stress .

What strategies mitigate solubility challenges during in vitro studies with this compound?

Advanced Solutions:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS or cell culture media with surfactants (e.g., Tween-80) to prevent precipitation .
  • Temperature Control: Warm solutions to 37°C and sonicate briefly to disperse aggregates .
  • Derivatization: Modify the allyl ester to a more hydrophilic group (e.g., PEGylated ester) for aqueous compatibility, retaining Boc protection .

How can researchers validate the stability of this compound under long-term storage?

Stability Protocol:

  • Storage Conditions: Lyophilized powder stored at -80°C retains stability for ≥6 months; avoid freeze-thaw cycles for solutions .
  • Degradation Markers: Monitor via LC-MS for:
    • Boc deprotection (mass shift -100 Da).
    • Allyl ester hydrolysis (free carboxylic acid formation) .
  • Accelerated Testing: Incubate aliquots at 25°C for 48h; ≤5% degradation indicates robust stability .

What are the key differences between this compound and its Fmoc-protected analogs in peptide synthesis?

  • Deprotection Specificity: Boc requires acidic conditions (TFA), while Fmoc is base-labile (piperidine), enabling orthogonal strategies for multi-step syntheses .
  • Steric Effects: The allyl group introduces less steric hindrance than Fmoc, improving coupling kinetics in sterically demanding sequences .
  • Applications: Boc/allyl derivatives are preferred for acid-stable peptides, whereas Fmoc is standard for SPPS .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Workflow:

Docking Simulations: Use AutoDock Vina to predict binding poses with targets (e.g., proteases) .

QSAR Analysis: Correlate substituent effects (e.g., Boc vs. nitrobenzyl groups) with experimental IC50 values .

MD Simulations: Assess conformational stability of derivatives in aqueous vs. lipid bilayer environments .

What are the ethical and safety considerations for handling this compound?

  • Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity before in vitro studies .
  • Waste Disposal: Neutralize acidic deprotection waste (e.g., TFA) with sodium bicarbonate before disposal .
  • Regulatory Compliance: Adhere to ICH guidelines for preclinical research; avoid human/animal administration due to lack of FDA approval .

How do researchers troubleshoot low coupling efficiency in SPPS using this compound?

Diagnostic Steps:

  • Amino Acid Analysis: Confirm Boc deprotection completeness via Kaiser test .
  • Activation Check: Replace EDC/HOBt with DIC/Oxyma for improved activation .
  • Solvent Optimization: Switch from DMF to NMP if swelling of resin is insufficient .

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